molecular formula C11H10Br2F2O3 B1409858 Ethyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate CAS No. 1806348-75-3

Ethyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate

Cat. No.: B1409858
CAS No.: 1806348-75-3
M. Wt: 388 g/mol
InChI Key: GTIHDUFYCSIHNL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate may involve large-scale bromination reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted phenylacetates, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

Ethyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is utilized in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate
  • Ethyl 2,5-dibromo-4-(trifluoromethoxy)phenylacetate
  • Ethyl 2,5-dichloro-4-(difluoromethoxy)phenylacetate

Uniqueness

Ethyl 2,5-dibromo-4-(difluoromethoxy)phenylacetate is unique due to the specific arrangement of bromine and difluoromethoxy groups on the phenyl ring. This unique structure imparts distinct chemical and physical properties, such as increased reactivity and enhanced binding affinity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 2-[2,5-dibromo-4-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2F2O3/c1-2-17-10(16)4-6-3-8(13)9(5-7(6)12)18-11(14)15/h3,5,11H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIHDUFYCSIHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1Br)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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